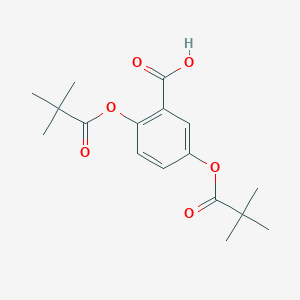
2,5-Bis(pivaloyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(pivaloyloxy)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two pivaloyloxy groups attached to the benzene ring at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(pivaloyloxy)benzoic acid typically involves the esterification of 2,5-dihydroxybenzoic acid with pivalic anhydride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bonds. The general reaction scheme is as follows:
2,5-Dihydroxybenzoic acid+Pivalic anhydride→2,5-Bis(pivaloyloxy)benzoic acid+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(pivaloyloxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2,5-dihydroxybenzoic acid and pivalic acid.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products:
Hydrolysis: 2,5-Dihydroxybenzoic acid and pivalic acid.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2,5-Bis(pivaloyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable ester bonds.
Industry: Utilized in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(pivaloyloxy)benzoic acid involves the hydrolysis of the ester bonds to release 2,5-dihydroxybenzoic acid and pivalic acid. The released 2,5-dihydroxybenzoic acid can then interact with various molecular targets and pathways, exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,5-Dihydroxybenzoic acid: The parent compound from which 2,5-Bis(pivaloyloxy)benzoic acid is derived.
Pivalic acid: A component of the ester bonds in this compound.
Other substituted benzoic acids: Compounds with similar structures but different substituents on the benzene ring.
Uniqueness: this compound is unique due to the presence of two pivaloyloxy groups, which impart specific chemical properties and potential applications. The compound’s ability to undergo hydrolysis and release active components makes it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C17H22O6 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,5-bis(2,2-dimethylpropanoyloxy)benzoic acid |
InChI |
InChI=1S/C17H22O6/c1-16(2,3)14(20)22-10-7-8-12(11(9-10)13(18)19)23-15(21)17(4,5)6/h7-9H,1-6H3,(H,18,19) |
InChI Key |
QNUMXXCGIQLFRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1)OC(=O)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















